Cetyl lactate

描述

Overview of Cetyl Lactate (B86563) as an Ester Compound

Cetyl lactate, with the chemical formula C₁₉H₃₈O₃, is chemically classified as an ester. specialchem.com Esters are a class of organic compounds formed through a reaction known as esterification. naturalpoland.com In the case of this compound, it is synthesized by the esterification of cetyl alcohol (a fatty alcohol) and lactic acid (an alpha-hydroxy acid). specialchem.com This condensation reaction is typically facilitated by an acid catalyst and involves the removal of a water molecule. naturalpoland.complasticsurgerykey.com The resulting compound, also known by its IUPAC name hexadecyl 2-hydroxypropanoate, is a distinct entity with specific physicochemical properties. specialchem.comnih.gov

At room temperature, this compound presents as a white, waxy solid with a faint, fatty, butter-like odor. atamanchemicals.commusashino.com It is characterized by its insolubility in water but demonstrates solubility in organic solvents such as ethanol (B145695) and diethyl ether. musashino.comatamanchemicals.com This solubility profile is crucial for its application in various formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₃₈O₃ specialchem.com |

| IUPAC Name | hexadecyl 2-hydroxypropanoate nih.gov |

| Molecular Weight | 314.5 g/mol nih.gov |

| Physical State | White, waxy solid specialchem.com |

| Solubility in Water | Practically insoluble nih.govatamanchemicals.com |

| Solubility in Organic Solvents | Soluble in ethanol and ether musashino.comatamanchemicals.com |

| Melting Point | 37°C - 44°C specialchem.com |

Contextualizing this compound within Fatty Alcohol Esters and Lactic Acid Derivatives

This compound belongs to two significant families of chemical compounds: fatty alcohol esters and lactic acid derivatives.

Fatty Alcohol Esters: This group is formed by the reaction of a fatty alcohol with a carboxylic acid. plasticsurgerykey.com Fatty alcohols are high-molecular-weight, straight-chain primary alcohols, with cetyl alcohol (1-hexadecanol) being a C16 alcohol. plasticsurgerykey.com Esters derived from these alcohols are widely utilized across industries, particularly in cosmetics. naturalpoland.complasticsurgerykey.com They are primarily known for their function as emollients, which soften and smooth the skin by forming a protective layer that reduces water loss. naturalpoland.com Their chemical structure, combining a long, oil-soluble fatty chain with the ester group, imparts desirable textural properties to formulations, such as reduced greasiness and improved spreadability. specialchem.complasticsurgerykey.com

Lactic Acid Derivatives: Lactic acid (2-hydroxypropionic acid) is a naturally occurring alpha-hydroxy acid (AHA) that can be produced by the fermentation of carbohydrates. researchgate.netmdpi.comnih.gov It serves as a building block for a wide array of derivatives through reactions involving its carboxyl and hydroxyl groups. mdpi.comgoogle.com These derivatives include salts and esters (like methyl lactate, ethyl lactate, and this compound), which are used in the food, pharmaceutical, and cosmetic industries. atamanchemicals.commdpi.com The presence of the lactate moiety in this compound's structure is significant, as lactic acid and its derivatives are known for their moisturizing and exfoliating properties. atamanchemicals.comcosmeticsinfo.org

Significance of this compound in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science stems primarily from its application in cosmetics and pharmaceuticals. Its dual nature, combining the emollient properties of a fatty alcohol ester with the characteristics of a lactic acid derivative, makes it a valuable multifunctional ingredient. musashino.comatamanchemicals.com

In cosmetic science, this compound is extensively used as a skin-conditioning agent and emollient. specialchem.commusashino.com It imparts a smooth, silky feel to the skin and helps to lock in moisture. specialchem.comincidecoder.com Its ability to reduce the tackiness and greasiness of formulations makes it a popular addition to products like creams, lotions, and lipsticks. specialchem.comatamanchemicals.com

In the realm of pharmaceutical and biological research, this compound has been investigated for its role as a percutaneous absorption enhancer. musashino.comnih.gov A notable study explored its effect on the transdermal delivery of indomethacin (B1671933), a nonsteroidal anti-inflammatory drug. nih.gov The research, conducted on rats, demonstrated that the inclusion of this compound in the formulation significantly increased the percutaneous absorption rate of indomethacin compared to a control solution without it. nih.gov The findings suggested that this compound acts on the stratum corneum, the outermost layer of the skin, to facilitate drug penetration. nih.gov This enhancing effect highlights its potential in the development of transdermal drug delivery systems, which aim to administer medications through the skin for systemic effects. elsevierpure.comnih.gov

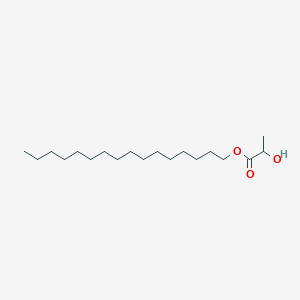

Structure

2D Structure

属性

IUPAC Name |

hexadecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19(21)18(2)20/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKXMJCZWYUIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865759 | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Faint fatty butter-like aroma | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Hexadecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35274-05-6 | |

| Record name | Cetyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35274-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035274056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7EVH2RK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cetyl Lactate

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for synthesizing cetyl lactate (B86563). This process involves the direct reaction between lactic acid and cetyl alcohol, typically in the presence of a catalyst, to form the ester and water as a byproduct. specialchem.com

The synthesis of cetyl lactate via direct esterification is commonly catalyzed by strong acid catalysts. These catalysts facilitate the reaction by protonating the carbonyl oxygen of the lactic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by cetyl alcohol.

Commonly used acid catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is effective in promoting the esterification reaction. nih.gov

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst, often preferred for its solid form and potentially milder reaction conditions compared to sulfuric acid. google.com

The reaction is typically carried out under reflux conditions, where the reaction mixture is heated to its boiling point to accelerate the rate of reaction. To drive the equilibrium towards the formation of the product, water, which is formed as a byproduct, is often removed from the reaction mixture.

The efficiency of this compound synthesis is highly dependent on several key reaction parameters. Optimization of these variables is crucial for maximizing the product yield and purity. Methodologies such as Response Surface Methodology (RSM) are often employed to systematically study the effects of these parameters. nih.goviaea.org While specific optimization data for this compound is not extensively published, the principles derived from the synthesis of similar esters, such as other fatty acid esters, are directly applicable. nih.govresearchgate.netresearchgate.net

Key parameters for optimization include:

Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products. Studies on similar esterifications show optimal temperatures often range between 40°C and 80°C, particularly in enzyme-catalyzed reactions. nih.govresearchgate.net

Reaction Time: The reaction must proceed for a sufficient duration to reach equilibrium or maximum conversion. This can range from a few hours to over 24 hours depending on the catalyst and temperature. nih.gov

Substrate Molar Ratio: The ratio of cetyl alcohol to lactic acid is a critical factor. Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester. nih.govresearchgate.net

Catalyst Concentration: The amount of catalyst affects the reaction rate. An optimal concentration must be determined, as too little will result in a slow reaction, while too much can increase costs and complicate the purification process. researchgate.netresearchgate.net

Table 1: Exemplary Optimized Conditions for Esterification of Fatty Acids/Alcohols

This table presents data from similar esterification reactions to illustrate the optimization process.

| Product | Reactants | Catalyst | Optimal Temperature (°C) | Optimal Molar Ratio (Acid:Alcohol) | Optimal Time (h) | Max. Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cetyl Octanoate | Cetyl Alcohol, Octanoic Acid | Novozym® 435 | 65 | 1:2 | 3.75 | 99 | nih.gov |

| Cetyl Caprate | Cetyl Alcohol, Capric Acid | Fermase CALB™ 10000 | 50 | 1:3 | 1.33 | 91.9 | researchgate.net |

| Methyl Laurate | Lauric Acid, Methanol | Ferric-alginate | Reflux | 1:16 | 3 | 99 | iaea.org |

Following the esterification reaction, the crude product contains the desired this compound along with unreacted starting materials, the acid catalyst, and water. A multi-step purification process is therefore necessary to isolate the pure ester. specialchem.com

Washing and Neutralization: The initial step often involves washing the reaction mixture with water to remove any residual water-soluble reactants like lactic acid. This is followed by neutralization with a weak alkali solution (e.g., sodium bicarbonate) to remove the acid catalyst.

Vacuum Distillation: This technique is employed to separate the this compound from non-volatile impurities and any remaining unreacted cetyl alcohol. Distillation under reduced pressure allows the substance to boil at a lower temperature, preventing thermal degradation.

Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695), is another effective method for purification. This process relies on the principle that the solubility of the compound and impurities varies with temperature. As the solution cools, the pure this compound crystallizes out, leaving impurities behind in the solvent.

Melt Crystallization: This is a purification method where the impure ester is cooled until it solidifies. The solid block is then slowly warmed, causing a portion to melt. The crystallized solid, which is the purer fraction, can then be separated from the liquefied impurities. epo.org This technique can be highly effective for achieving very high purity levels for lactate esters. epo.org

Transesterification Strategies for this compound Synthesis

Transesterification, or alcoholysis, is an alternative route to this compound. This process involves the exchange of the alkoxy group of an ester with another alcohol. For this compound synthesis, this could involve reacting an alkyl lactate (such as methyl lactate or ethyl lactate) with cetyl alcohol in the presence of a catalyst. masterorganicchemistry.com This method can be advantageous, particularly when starting from readily available short-chain lactate esters.

The synthesis of this compound via transesterification can be approached in several ways:

Reaction of an Alkyl Lactate with Cetyl Alcohol: This is the most common transesterification approach. A simple alkyl lactate, like ethyl lactate, is reacted with cetyl alcohol. The equilibrium is driven forward by removing the more volatile alcohol (ethanol in this case) that is displaced. masterorganicchemistry.comnih.gov

Reaction of a Cetyl Ester with Lactic Acid: Another possibility involves reacting a different cetyl ester (e.g., cetyl acetate) with lactic acid.

The selection of reactants is often based on availability, cost, and the ease of separating the products and byproducts. nih.gov

Transesterification reactions are typically slow and require a catalyst to proceed at a reasonable rate. The catalysts can be broadly classified into three categories: homogeneous, heterogeneous, and enzymatic. researchgate.netmdpi.com

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. They can be acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide). masterorganicchemistry.com Acid catalysis follows a mechanism similar to direct esterification, while basic catalysis involves the nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com

Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the liquid reactants. This category includes metal oxides, supported acids (e.g., TiO₂/SiO₂), and ion-exchange resins. nih.govmdpi.com A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for simpler purification and potential reuse. mdpi.com

Enzymatic Catalysts (Biocatalysts): Lipases are enzymes that can effectively catalyze transesterification reactions under mild conditions. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) (often known as Novozym® 435), are widely used. nih.gov Enzymatic catalysis is highly specific, reduces the formation of byproducts, and is considered a "green" chemistry approach. researchgate.netnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| Acetone |

| Acetonitrile (B52724) |

| Allyl lactate |

| Amberlyst 15 |

| Benzyl lactate |

| Butanol |

| Butyl lactate |

| Candida antarctica lipase |

| Capric acid |

| Cetyl acetate |

| Cetyl alcohol |

| Cetyl caprate |

| This compound |

| Cetyl octanoate |

| Cyclohexyl lactate |

| Dioxane |

| Dodecyl lactate |

| Ethanol |

| Ethyl acetate |

| Ethyl lactate |

| Heptane |

| Hexanes |

| Isopropyl myristate |

| Lactic acid |

| Lauric acid |

| Menthol |

| Methanol |

| Methyl lactate |

| Methyl laurate |

| Myristyl lactate |

| Octanoic acid |

| p-Toluenesulfonic acid |

| Pentanol |

| Propanol |

| Silica (B1680970) gel |

| Sodium bicarbonate |

| Sodium methoxide |

| Stearyl lactate |

| Sulfuric acid |

| Tetrahydrofuran |

| TiO₂/SiO₂ |

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound, an ester formed from cetyl alcohol and lactic acid, represents a modern, biocatalytic approach to ester production. specialchem.commusashino.com While specific literature on the enzymatic synthesis of this compound is not abundant, the principles are well-established through extensive research on analogous compounds, such as other cetyl esters and lactate esters. nih.govnih.govsigmaaldrich.com The reaction is a direct esterification or transesterification catalyzed by enzymes, most commonly lipases. nih.gov These enzymes facilitate the formation of the ester bond under mild conditions, making it a preferable alternative to traditional chemical methods. nih.govscielo.br

Application of Lipases (e.g., Novozym® 435) in Solvent-Free Systems

Immobilized lipases are the catalysts of choice for the synthesis of cosmetic esters, and Novozym® 435 is one of the most widely used and effective commercial biocatalysts for this purpose. csic.esrsc.org Novozym® 435 is lipase B from Candida antarctica immobilized on a macroporous acrylic resin. rsc.org Its high stability, activity, and reusability make it ideal for industrial applications. csic.escjcatal.com

The synthesis of various cetyl esters, such as cetyl laurate, cetyl palmitate, and cetyl octanoate, has been successfully optimized using Novozym® 435 in solvent-free systems. nih.govresearchgate.netnih.gov These processes demonstrate that the direct esterification of a fatty alcohol (like cetyl alcohol) and a carboxylic acid can achieve very high conversion rates, often exceeding 98%, without the need for organic solvents. nih.govnih.gov Similarly, Novozym® 435 has proven effective in synthesizing other lactate esters, such as ethyl lactate. cjcatal.com This strong evidence suggests its high efficacy for the solvent-free synthesis of this compound.

Role of Molecular Sieves in Shifting Reaction Equilibrium

Esterification reactions, including the synthesis of this compound, produce water as a stoichiometric byproduct. specialchem.com According to Le Chatelier's principle, the presence of water in the reaction medium can promote the reverse reaction (hydrolysis), thereby limiting the final conversion to the ester. The removal of this water is crucial for shifting the reaction equilibrium towards product formation and achieving high yields. researchgate.net

Molecular sieves are crystalline aluminosilicates with uniform pore sizes that can selectively adsorb small molecules like water. In synthetic organic chemistry, they are frequently added directly to the reaction mixture to trap water as it is formed, thus driving condensation reactions to completion. reddit.com For esterifications producing water, a 3A molecular sieve (with a pore size of 3 Å) is typically effective, as it readily adsorbs water molecules while excluding the larger reactant and product molecules. The use of molecular sieves has been shown to significantly increase the conversion of substrates in lipase-catalyzed esterifications.

Process Optimization for Enzymatic Esterification

The efficiency of lipase-catalyzed esterification is influenced by several key parameters. Optimization of these variables is essential to maximize yield and productivity while minimizing reaction time and cost. Based on studies of analogous cetyl and lactate esters, the following parameters are critical for the synthesis of this compound. nih.govresearchgate.netnih.gov

Temperature: Lipases operate optimally within a specific temperature range. For Novozym® 435-catalyzed reactions involving cetyl alcohol, temperatures are typically maintained between 50°C and 80°C. researchgate.netresearchgate.net

Substrate Molar Ratio: While a 1:1 molar ratio of cetyl alcohol to lactic acid is stoichiometric, an excess of one reactant can be used to shift the equilibrium. However, in many solvent-free systems, an equimolar ratio is effective, especially when water is removed. researchgate.net

Enzyme Loading: The amount of biocatalyst affects the reaction rate. Higher enzyme concentrations lead to faster conversion, but also increase costs. Optimal loading is determined by balancing reaction speed with economic feasibility, with typical amounts ranging from 2.5% to 15% by weight of the substrates. researchgate.netresearchgate.netsciencemadness.org

Agitation Speed: In solvent-free systems, which can be viscous, adequate mixing is necessary to ensure proper contact between the reactants and the immobilized enzyme, minimizing mass transfer limitations.

The table below summarizes optimized conditions found in the literature for the synthesis of analogous cosmetic esters, providing a model for the synthesis of this compound.

| Ester Product | Lipase Used | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Loading | Max. Yield (%) | System | Citation |

| Cetyl Caprate | Fermase CALB™ 10000 | 50 | 3:1 | 3% | 91.9 | Solvent-Free | researchgate.net |

| Cetyl Palmitate | Lipozyme RM IM | 70 | 1:1 | 1% | >93 | Solvent-Free | researchgate.net |

| Cetyl Octanoate | Novozym® 435 | 63.7 | Not specified | 11.2% | 99.5 | Supercritical CO₂ | researchgate.net |

| Cetyl Esters Mix | Novozym® 435 | 70-80 | 1:1 | 2.5% (w/w) | >98.5 | Solvent-Free | nih.govresearchgate.net |

| Ethyl Lactate | Novozym® 435 | 60 | 8:1 | 45 g/mol acid | 77 | Organic Solvent | cjcatal.com |

Comparative Analysis of Enzymatic versus Chemical Synthesis Efficacy and Sustainability

The production of esters can be accomplished through traditional chemical catalysis or modern biocatalytic routes. Each method presents a distinct profile in terms of efficacy and sustainability.

Chemical Synthesis:

Efficacy: Typically employs strong acid catalysts (e.g., sulfuric acid) and high temperatures (150–200 °C). nih.gov These harsh conditions can lead to faster reaction rates but also to the formation of unwanted byproducts, resulting in darker color and burnt taste, which necessitates complex purification steps. nih.gov

Sustainability: This route is energy-intensive due to high temperatures and often involves corrosive and hazardous catalysts that generate waste, posing environmental challenges. nih.gov

Enzymatic Synthesis:

Efficacy: Lipase-catalyzed reactions proceed under mild conditions, are highly selective (chemo-, regio-, and enantio-selective), and minimize byproduct formation, leading to ultra-pure products. nih.govnih.gov While reaction times can sometimes be longer than chemical routes, process optimization and efficient water removal can achieve high conversions, often over 95%. researchgate.netnih.gov

Sustainability: This approach aligns with the principles of green chemistry. nih.gov It operates at lower temperatures, reducing energy consumption. The biocatalysts are biodegradable, non-toxic, and can often be recycled and reused multiple times, reducing waste and improving process economics. researchgate.net Products from enzymatic synthesis can be labeled as "natural," which adds market value, particularly in the cosmetics industry. nih.gov

Green Chemistry Principles in this compound Production

The production of specialty chemicals for the cosmetic industry is increasingly guided by the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Enzymatic synthesis of this compound is a prime example of this philosophy in action.

Solvent-Free Methodologies

One of the key principles of Green Chemistry is the avoidance of auxiliary substances like organic solvents wherever possible. Solvent-free systems (SFS) offer significant environmental and economic advantages. nih.gov

The benefits of applying solvent-free methodologies to the enzymatic production of esters like this compound include:

Reduced Environmental Impact: Eliminates the use of potentially toxic and volatile organic solvents, preventing pollution and reducing waste treatment costs. nih.gov

Increased Efficiency: The concentration of reactants is at its maximum, which can lead to higher reaction rates and greater volumetric productivity. nih.gov

Simplified Processes: Downstream separation and purification of the product are simplified, as there is no solvent to remove. nih.gov

Lower Energy Consumption: The energy required to heat and distill large volumes of solvent is eliminated. nih.gov

The successful application of solvent-free biocatalytic processes for producing high-quality cetyl esters serves as a robust model for the green production of this compound, yielding a sustainable product suitable for high-value applications. nih.govnih.gov

Use of Reusable Catalysts

Modern synthetic routes for this compound increasingly rely on reusable catalysts to enhance economic viability and reduce environmental impact. Both enzymatic and chemical catalysts have demonstrated high reusability.

Heterogeneous Acid Catalysts: Solid acid catalysts offer an alternative to traditional corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. Materials such as sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) are effective for the esterification of fatty acids. mdpi.com These catalysts can be packed into fixed-bed reactors or used in slurry reactors, allowing for easy separation and recycling. google.com Another approach involves using acidic deep eutectic solvents (DES), which can be reused up to five times with consistent activity in the synthesis of oleic acid-based wax esters. csic.es

The table below summarizes the reusability of various catalysts in similar esterification reactions.

| Catalyst Type | Example | Substrate/Product | Reusability | Source |

| Immobilized Lipase | Lipozyme RM IM | Cetyl Palmitate | 15 cycles (6.8% activity loss) | researchgate.net |

| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | Oleic Acid Wax Esters | 5 cycles (uniform activity) | csic.es |

| Heterogeneous Acid | WO3–ZrO2 | Cetyl Palmitate | 3 cycles (preserved activity) | researchgate.net |

High Conversion Rates and Atom Economy

Achieving high conversion rates is critical for the economic feasibility of this compound production. The esterification reaction is reversible, and to drive it towards the product side, continuous removal of the water byproduct is essential.

Solvent-free systems using enzymatic catalysts have shown remarkable efficiency. In the synthesis of various cetyl esters, conversions higher than 98.5% have been achieved under optimized conditions in a vacuum reactor with nitrogen stripping to remove water. um.es Similarly, using a deep eutectic solvent as a catalyst for the synthesis of cetyl oleate, a conversion rate of 99.1% was reached after 3 hours at 70°C. csic.es

Atom economy, a measure of how much of the reactants end up in the final desired product, is inherently high in the direct esterification of cetyl alcohol and lactic acid. The reaction produces only the ester and water, minimizing waste. Cetyl Alcohol + Lactic Acid → this compound + Water This direct synthesis pathway is highly atom-economical, as all atoms from the primary reactants (excluding the catalyst) are incorporated into the final product or the sole byproduct, water.

Minimizing Waste Generation in this compound Synthesis

Waste minimization in this compound synthesis is primarily achieved through the adoption of green chemistry principles, such as using solvent-free systems and reusable catalysts.

Solvent-Free Synthesis: Conducting the esterification reaction without a solvent eliminates the need for purchasing, handling, and disposing of organic solvents, which are often hazardous and environmentally damaging. um.esresearchgate.netcsic.esresearchgate.net This approach not only reduces waste but also simplifies the purification process, as the final mixture consists mainly of the product, unreacted substrates, and the catalyst. um.es

Catalyst Reusability: As discussed in section 2.4.2, the use of immobilized enzymes or solid acid catalysts significantly reduces waste. um.esmdpi.com Unlike homogeneous catalysts that require neutralization and result in salt waste, heterogeneous catalysts are physically removed and reused, aligning with circular economy principles. mdpi.com

Alternative Feedstocks: An innovative approach to waste reduction involves the chemical recycling of post-consumer polylactic acid (PLA) waste. google.com PLA can be depolymerized in the presence of an alcohol to produce alkyl lactates. While this method more commonly produces shorter-chain esters like ethyl lactate, the principle represents a significant waste-to-value pathway. google.com

Industrial Production Methods and Scalability

The industrial-scale production of this compound requires robust reactor technology, efficient process control, and advanced purification methods to ensure high purity and yield.

Large-Scale Reactor Design and Process Control

The choice of reactor for industrial esterification depends on the catalyst system and the physical properties of the reactants. For the synthesis of fatty acid esters like this compound, common reactor types include:

Stirred-Tank Reactors (STRs): These are the most common reactor types. For heterogeneous catalysis, mechanical stirring is crucial to suspend the solid catalyst particles and ensure good contact between the immiscible phases of fatty alcohol and the more polar lactic acid. google.com

Jet Reactors: Proprietary designs, such as thyssenkrupp's Jet Reactor technology, use a jet mixer and a liquid circulation loop to create intimate mixing. thyssenkrupp-uhde.com This design operates at a positive pressure with a closed nitrogen loop for stripping water, which avoids oxygen ingress, minimizes emissions, and ensures homogenous reaction conditions. thyssenkrupp-uhde.com

Bubble Column Reactors: In this design, a gaseous reactant or an inert gas is bubbled through the liquid phase. For esterification, superheated alcohol vapor can be bubbled through the fatty acid, or an inert gas can be used to strip water, increasing reaction speed. researchgate.net

Fixed-Bed and Fluidized-Bed Reactors: These are suitable for solid heterogeneous catalysts. In a fixed-bed reactor, the liquid reactants flow through a packed bed of the catalyst. google.com A fluidized-bed reactor keeps the catalyst particles suspended by the upward flow of the reaction liquid, providing excellent mixing and heat transfer. google.com

Process control focuses on managing reaction equilibrium and ensuring product quality. Key control parameters include temperature, pressure, and the continuous removal of water. Operating under a vacuum or with nitrogen sparging helps to shift the equilibrium towards ester formation. um.esthyssenkrupp-uhde.com

Advanced Purification Techniques in Industrial Settings (e.g., distillation, filtration)

After the reaction, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. specialchem.com

Filtration: When using solid or immobilized catalysts, the first purification step is simple filtration or centrifugation to recover the catalyst for reuse. google.com

Distillation: Fractional distillation is a common and efficient method for separating high-purity fatty acid esters. researchgate.net The process separates components based on their different boiling points. For high-molecular-weight and heat-sensitive esters like this compound, distillation is performed under vacuum to lower the boiling point and prevent thermal degradation. google.com Multistage distillation is preferred over single-stage as it more effectively separates minor components. google.com

The table below shows typical operating conditions for the distillation of fatty acid esters.

| Parameter | Batch Distillation | Continuous Distillation | Source |

| Residence Time | 4 - 30 hours | 0.1 - 10 minutes | google.com |

| Pressure | 0.005 - 30 mm Hg | 0.005 - 30 mm Hg | google.com |

Technological Advancements in this compound Production (e.g., molecular distillation, solvent-free methods)

Continuous innovation in chemical processing has led to more efficient and sustainable methods for producing this compound.

Solvent-Free Methods: As detailed previously, the move away from organic solvents is one of the most significant advancements. Enzymatic, solvent-free synthesis is now a well-established green alternative to traditional chemical processes, yielding high-purity products under mild conditions. um.esresearchgate.net

Molecular Distillation: This is an advanced purification technique particularly suited for thermally sensitive, high-molecular-weight compounds like this compound. researchgate.net It is a form of short-path distillation conducted under a high vacuum. The distance between the evaporator and the condenser is extremely short, often in the range of centimeters, which minimizes the time the substance spends at high temperatures and reduces the risk of thermal decomposition. researchgate.netnii.ac.jp Molecular distillation is highly effective at removing impurities such as color bodies, free fatty acids, and other volatile compounds from esters and oils. nih.gov There are two main types: wiped-film and centrifugal molecular distillation units. researchgate.net

Reaction Mechanisms and Chemical Transformations of Cetyl Lactate

Hydrolysis Reactions of Cetyl Lactate (B86563)

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a molecule of water. In the case of esters like cetyl lactate, hydrolysis breaks the ester bond, yielding the parent carboxylic acid and alcohol. This reaction can be catalyzed by either acids or bases. atamanchemicals.cominchem.org

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters involves the protonation of the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alcohol and regeneration of the acid catalyst. This process is reversible, and the presence of excess water drives the equilibrium towards hydrolysis products.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification when dealing with fatty esters, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate anion and the alcohol. Unlike acid-catalyzed hydrolysis, the base is consumed in the reaction to form the carboxylate salt, making this process generally irreversible under typical conditions.

Product Formation: Lactic Acid and Cetyl Alcohol

Regardless of whether the hydrolysis is catalyzed by an acid or a base, the primary products of this compound hydrolysis are lactic acid and cetyl alcohol. google.com Lactic acid is a 2-hydroxypropanoic acid. nih.gov Cetyl alcohol, also known as 1-hexadecanol, is a long-chain fatty alcohol. fishersci.nonih.govnih.gov

Transesterification of this compound with Other Alcohols

Transesterification is a process that involves the exchange of the alkoxy group of an ester with another alcohol. nih.gov In the case of this compound, this reaction involves the reaction of this compound with a different alcohol, resulting in the formation of a new ester and cetyl alcohol. googleapis.comgoogle.comlookchem.com This is an equilibrium reaction. googleapis.comgoogle.com

Catalyst Influence on Transesterification Selectivity

Transesterification reactions can be catalyzed by various substances, including chemical catalysts such as acids, bases, metal alkoxides, and metal oxides, as well as enzymatic catalysts, particularly lipases. nih.govgoogle.comepo.org The choice of catalyst can significantly influence the reaction rate, yield, and selectivity. For instance, enzymatic catalysts like lipases (e.g., from Candida antarctica, specifically Novozym® 435) are known to catalyze transesterification under milder conditions and can offer higher selectivity, potentially reducing unwanted side reactions compared to some chemical catalysts. nih.govgoogle.comrsc.org Chemical catalysts like strong acids or bases can sometimes lead to side reactions or product degradation. google.com Metal salts of trifluoromethane (B1200692) sulfonic acid have also been explored as catalysts for transesterification reactions involving hydroxycarboxylic acids and alcohols. googleapis.com

Mechanism of Esterification: General Considerations Relevant to this compound

Esterification is a fundamental chemical reaction involving the condensation of a carboxylic acid and an alcohol, yielding an ester and water fishersci.ca. In the case of this compound synthesis, this reaction takes place between the carboxyl group of lactic acid and the hydroxyl group of cetyl alcohol thegoodscentscompany.comguidetopharmacology.org. This reaction is characterized by its reversible nature fishersci.ca.

Acid catalysis is commonly employed to facilitate the esterification of carboxylic acids with alcohols fishersci.nlthegoodscentscompany.comfishersci.canih.gov. The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the alcohol nih.govlabsolu.ca. This attack leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule. This process ultimately results in the formation of the ester product and the regeneration of the acid catalyst fishersci.calabsolu.ca.

For the synthesis of this compound, lactic acid, which is an alpha-hydroxy acid, reacts with cetyl alcohol, a long-chain fatty alcohol. The reaction can be effectively catalyzed by strong homogeneous acids such as sulfuric acid or p-toluenesulfonic acid fishersci.nlthegoodscentscompany.com. Alternatively, heterogeneous solid acid catalysts, including various ion-exchange resins, can be utilized. The formation of the this compound molecule involves the creation of a stable ester bond between the carboxyl functional group of lactic acid and the hydroxyl functional group of cetyl alcohol, accompanied by the release of a molecule of water guidetopharmacology.orgfishersci.ca.

Kinetic Models for Esterification of Lactic Acid and Oligomers

Kinetic studies are essential for gaining a deeper understanding of the lactic acid esterification process and for optimizing reaction parameters. While detailed kinetic models specifically for the esterification of lactic acid with cetyl alcohol may not be widely reported in the provided literature, research focusing on the esterification of lactic acid with shorter-chain alcohols, such as ethanol (B145695) and butanol, offers valuable insights into the general kinetic behavior of these reactions.

Lactic acid has the propensity to undergo self-esterification, leading to the formation of oligomers, particularly when present in higher concentrations. These oligomeric species, such as lactyl lactic acid (the dimer of lactic acid), can also participate in esterification reactions with alcohols. Consequently, comprehensive kinetic models developed for lactic acid esterification often incorporate the complexities introduced by these oligomerization and subsequent esterification pathways.

Various kinetic modeling approaches have been applied, including the use of nth-order reversible rate expressions and Langmuir-Hinshelwood models, to describe the kinetics of lactic acid and oligomer esterification catalyzed by materials like cation-exchange resins. For example, a kinetic model developed for the esterification of lactic acid and its oligomers with ethanol catalyzed by Amberlyst 15 cation-exchange resin employed reversible rate expressions for both the esterification and oligomerization reactions. This study indicated that the activation energy required for the esterification reactions increased proportionally with the degree of oligomerization of the lactic acid species involved.

Although the precise rate constants and activation energies will differ for the reaction involving cetyl alcohol due to variations in molecular size, polarity, and steric factors compared to shorter-chain alcohols, the fundamental principles of kinetic modeling, which account for reaction reversibility and the potential for oligomer formation, remain pertinent to the synthesis of this compound.

Influence of Catalysts and Reaction Conditions on Esterification Rates

Catalysts: Acid catalysts are widely recognized for their ability to accelerate the rate of esterification reactions fishersci.nlthegoodscentscompany.comfishersci.canih.gov. Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the reaction but can introduce complexities in the product purification process fishersci.nlthegoodscentscompany.com. Heterogeneous solid acid catalysts, including cation-exchange resins (e.g., Amberlyst 15) and certain modified heteropolyacids, offer advantages such as ease of separation from the reaction mixture and potential for reuse nih.gov. The specific type and loading of the catalyst can have a substantial impact on both the reaction rate and the final equilibrium conversion achieved. Furthermore, the nature of the catalyst can sometimes influence the preferred reaction pathway or mechanism nih.govlabsolu.ca.

Reaction Conditions: Several key reaction parameters play a critical role in determining the efficiency of the esterification process:

Temperature: Generally, an increase in reaction temperature leads to a higher reaction rate due to the increased kinetic energy of the reacting molecules, which results in more frequent and energetic collisions fishersci.ca. However, it is important to consider that excessively high temperatures could potentially favor undesirable side reactions or lead to the degradation of reactants or the catalyst.

Reactant Molar Ratio: The molar ratio of the alcohol reactant to the carboxylic acid reactant can influence the position of the reaction equilibrium. According to Le Chatelier's principle, employing an excess of one of the reactants, typically the alcohol in esterification, can drive the reversible reaction towards the formation of the ester product, thereby increasing the equilibrium yield. Studies on the esterification of lactic acid with other alcohols have demonstrated that a higher alcohol to lactic acid ratio can lead to enhanced equilibrium conversions.

Water Removal: Water is a byproduct of the esterification reaction. Since the reaction is reversible, the accumulation of water in the reaction mixture can impede the forward reaction and limit the maximum achievable ester yield fishersci.ca. Implementing methods to effectively remove water from the reaction system, such as azeotropic distillation or the use of suitable drying agents, can significantly shift the reaction equilibrium towards product formation and result in higher conversions.

Optimizing the interplay of these factors is crucial for achieving high yields and efficient synthesis of this compound. Research on the esterification of lactic acid with various alcohols has highlighted the significant influence and interactions between these parameters. For example, a study investigating the synthesis of butyl lactate found that the molar ratio of butanol to lactic acid was the most influential factor affecting the esterification yield, although interactions between this ratio and other parameters also played a role.

Biological Activities and Mechanisms of Action of Cetyl Lactate

Emollient and Moisturizing Properties

Cetyl lactate (B86563) acts primarily as an emollient and skin-conditioning agent. smolecule.commusashino.combenchchem.comspecialchem.com Its application in cosmetic products aims to improve skin smoothness and softness. benchchem.com

Formation of Protective Barrier on Skin

Cetyl lactate forms a protective barrier on the skin's surface. smolecule.combenchchem.comspecialchem.com This barrier is crucial in preventing skin dryness. specialchem.com

Mechanism of Moisture Retention and Reduction of Transepidermal Water Loss (TEWL)

The protective barrier formed by this compound helps to lock in moisture. smolecule.combenchchem.com This action aids in holding water in the skin's surface. specialchem.com Studies have shown that formulations containing this compound can significantly reduce transesepidermal water loss (TEWL), thereby maintaining skin hydration levels. benchchem.com Reducing TEWL is a key mechanism by which emollients improve skin hydration. karger.com

Comparative Studies with Similar Compounds (e.g., Cetyl Palmitate)

This compound belongs to the family of alkyl lactate esters. benchchem.com A comparative analysis with similar compounds highlights its unique features. Cetyl palmitate, another common emollient, is an ester of cetyl alcohol and palmitic acid. specialchem.com While both are emollients, cetyl palmitate has been shown to outperform this compound in maintaining anisotropic structures at elevated temperatures, likely due to its saturated fatty acid composition. benchchem.com The presence of a hydroxy group in this compound may reduce its thermal stability compared to non-polar esters like cetyl palmitate. benchchem.com

The table below provides a comparison of this compound with similar compounds based on their primary application and unique features as described in the search results:

| Compound | Chemical Structure | Primary Application | Unique Features |

| This compound | Ester of lactic acid and cetyl alcohol | Cosmetics, Pharmaceuticals | Emollient with percutaneous absorption enhancement |

| Myristyl Lactate | Ester of lactic acid and myristyl alcohol | Cosmetics | Similar emollient properties but shorter carbon chain |

| Cetyl Alcohol | Fatty alcohol | Emollient, emulsifier | Used widely but lacks ester benefits |

| Cetyl Palmitate | Ester of palmitic acid and cetyl alcohol | Cosmetics, Personal Care Products | Emollient, emulsifier, thickening agent, forms protective barrier |

Percutaneous Absorption Enhancement Mechanisms

This compound acts as a percutaneous absorption enhancer in topical formulations. smolecule.commusashino.combenchchem.com This property facilitates the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum. smolecule.commusashino.comriverlandtrading.com

Facilitating Active Pharmaceutical Ingredient Penetration Through Stratum Corneum

Research indicates that this compound facilitates the penetration of active pharmaceutical ingredients through the stratum corneum into the bloodstream. smolecule.commusashino.com The stratum corneum is the primary barrier to transdermal permeation. nih.govkarger.comgoogle.com Penetration enhancers are chemical compounds that can reversibly alter the barrier function of the skin, increasing the rate of percutaneous permeation of administered drugs. nih.govthaiscience.info

Studies have investigated the enhancing effect of this compound on the percutaneous absorption of model drugs. For instance, a study demonstrated that adding this compound to indomethacin (B1671933) formulations enhanced drug absorption significantly compared to control formulations without it. smolecule.commusashino.combenchchem.com The percutaneous absorption rate of indomethacin from solutions containing 1% or 3% this compound was observed to be faster than from a control solution without this compound. nih.gov Marked enhancing effects were obtained at concentrations greater than 1% this compound. nih.gov Investigations into the mode of action confirmed that this compound acts on the stratum corneum to produce its effect. nih.gov

Alkyl lactates with chain lengths greater than C8 have been shown to enhance skin permeability. benchchem.com this compound, with its longer chain (C16 alcohol component), enables deeper interaction with skin lipids, improving drug flux compared to shorter-chain lactates like lauryl lactate (C12) and myristyl lactate (C14). benchchem.com

The mechanism by which penetration enhancers like this compound function generally involves altering the stratum corneum. google.comcrodapharma.com This can include increasing the partitioning of compounds into the stratum corneum, increasing the diffusivity of the compound through the stratum corneum, or changing the penetration pathway. karger.comthaiscience.info Lactate esters, including this compound, harbor a hydrophilic hydroxy head group and a lipophilic fatty alcohol chain, belonging to the family of non-ionic surfactants. nih.gov It is speculated that the structures of fatty acid esters enable them to interact with the components of the stratum corneum, consequently enhancing the permeation of drugs through the skin. nih.gov this compound's mechanism of action as a penetration enhancer involves a dual action: increasing the fluidity of the stratum corneum and providing hydration. benchchem.com

The table below presents data on the flux enhancement ratios (FER) for model drugs with different alkyl lactates, illustrating the percutaneous absorption enhancement efficacy:

| Compound | FER (5-Fluorouracil) | FER (Dexamethasone) | Mechanism of Action |

| Lauryl lactate | 4.2 | 3.8 | Disruption of lipid bilayer |

| Myristyl lactate | 5.1 | 4.5 | Increased fluidity of stratum corneum |

| This compound | 6.3 | 5.9 | Dual action: fluidity + hydration |

| Azone® (control) | 8.0 | 7.2 | Deep lipid extraction |

This data suggests that this compound is a more effective enhancer for the tested model drugs compared to shorter-chain lactates, although Azone®, a synthetic enhancer, shows higher flux enhancement ratios. benchchem.com However, this compound's biodegradability and low irritation profile can make it a preferable alternative to synthetic enhancers like Azone®. benchchem.com

Studies on Specific Drug Permeation (e.g., Indomethacin)

This compound has been investigated for its potential as a percutaneous absorption enhancer in topical formulations. Studies have demonstrated that incorporating this compound can significantly improve the absorption of certain drugs through the skin. benchchem.com For instance, research involving indomethacin (ID) in rats showed that the percutaneous absorption rate of ID from solutions containing this compound was faster compared to control solutions without it. nih.gov The bioavailability of indomethacin was observed to increase with higher concentrations of this compound in the formulation. nih.gov These findings suggest that this compound can function as an enhancer for the percutaneous absorption of drugs like indomethacin. nih.gov

Structure-Activity Relationships of Lactate Esters in Permeation Enhancement

The ability of lactate esters to enhance skin permeation is related to their chemical structure. nih.govresearchgate.net Lactate esters, being a combination of lactic acid and fatty alcohols, possess both a hydrophilic hydroxyl group and a lipophilic fatty alcohol chain. nih.gov This amphiphilic structure, similar to non-ionic surfactants, is speculated to facilitate interactions with the components of the stratum corneum, thereby enhancing drug permeation through the skin. nih.gov

Studies investigating a series of lactate esters with varying fatty alcohol chain lengths have indicated a structure-activity relationship concerning their permeation enhancement effects. nih.govresearchgate.net Research suggests that lactate esters with fatty alcohol moieties having a chain length of 10 to 12 carbons are generally more effective permeation enhancers. nih.govresearchgate.netnih.gov The enhancement effect of lactate esters may also increase as the lipophilicity of the permeated drug decreases, suggesting they might be more efficient at enhancing the penetration of hydrophilic drugs than lipophilic ones. nih.govresearchgate.netnih.gov

Interaction with Stratum Corneum Components

This compound is believed to enhance transdermal drug delivery by interacting with the stratum corneum, the outermost layer of the skin which acts as the primary barrier to permeation. benchchem.comnih.gov Mechanistic insights suggest that this compound disrupts the lipid packing within the stratum corneum through hydrophobic interactions. benchchem.com This disruption is thought to increase the diffusivity of drugs through this layer. benchchem.com Studies investigating the mode of action of this compound as an absorption enhancer, such as those involving indomethacin permeation through damaged skin where the stratum corneum was stripped, have confirmed that this compound primarily acts on the stratum corneum to produce its enhancing effect. nih.gov

Antimicrobial Properties

This compound has been reported to possess mild antibacterial properties. specialchem.combenchchem.com

Mild Antibacterial Activity

Research indicates that this compound may help inhibit the growth of certain bacteria. benchchem.com This mild antibacterial activity contributes to its utility in personal care products. specialchem.combenchchem.com

Potential Applications in Bacterial Proliferation Concerns (e.g., acne-prone skin)

Due to its mild antibacterial properties, this compound can be a valuable ingredient in formulations designed for conditions where bacterial proliferation is a concern, such as acne-prone skin. benchchem.com While cetyl alcohol, a component of this compound, has been noted to potentially clog pores for some individuals with acne-prone skin, this compound itself is often included in formulations marketed as suitable for acne-prone skin, likely due to its emollient properties and the mild exfoliating effect attributed to its lactic acid component. specialchem.comskinsort.comdroughtskin.com

Comparison to Lactic Acid's Antibacterial Mechanisms (e.g., cell membrane damage, intracellular pH lowering, metabolic inhibition)

Lactic acid, a constituent of this compound, is a well-known antibacterial agent that inhibits the growth of various microbial pathogens. nih.gov The antibacterial mechanism of lactic acid primarily involves damaging the bacterial cell membrane, disrupting the intracellular structure, and inhibiting normal bacterial growth. nih.gov Lactic acid can also act by lowering intracellular pH and inhibiting metabolic processes. mdpi.com It is particularly effective against Gram-negative bacteria in the absence of surfactants, while Gram-positive bacteria may become susceptible in the presence of surfactants. corbion.com Lactic acid's ability to "shuttle" protons across cell membranes is also a key aspect of its mechanism. corbion.com

While this compound is derived from lactic acid, its antibacterial mechanism is described as mild specialchem.combenchchem.com compared to the more pronounced and well-documented mechanisms of lactic acid itself, which involve direct cellular damage and metabolic disruption. The mild antibacterial activity of this compound may be a result of the esterified form of lactic acid, which might interact differently with bacterial membranes compared to free lactic acid. However, specific detailed mechanisms of this compound's antibacterial action at a cellular level, comparable to the detailed understanding of lactic acid's mechanisms, are not as extensively documented in the provided search results.

Interaction with Biological Systems and Cellular Compatibility

This compound demonstrates interaction with biological systems, particularly the skin, contributing to its beneficial effects in topical applications.

Interaction with Skin Cells and Barrier Function

Research indicates that this compound interacts with skin cells by forming a protective barrier on the skin's surface benchchem.comsmolecule.com. This barrier is crucial for enhancing moisture retention and maintaining skin hydration and integrity benchchem.comsmolecule.com. Studies have shown that formulations containing this compound can improve skin texture and reduce dryness with regular application smolecule.com. The emollient properties of this compound help to soften and smooth the skin by reducing water loss benchchem.comsmolecule.com. Some studies suggest that the longer chain of this compound enables deeper interaction with skin lipids compared to shorter-chain lactates, potentially improving the penetration of other topical agents benchchem.comsmolecule.com.

Assessment of Irritation Potential in Biological Models

Safety assessments have indicated that this compound is minimally irritating when applied topically specialchem.combenchchem.com. In patch tests conducted on guinea pigs, formulations containing this compound did not elicit significant irritation or sensitization responses benchchem.com. This suggests a low potential for adverse reactions in cosmetic applications benchchem.com. Studies evaluating the primary irritation potential of cosmetic formulations containing up to 12% this compound in rabbits also observed mild to minimal irritation inchem.org. In vitro studies using the Eyetex assay protocol have also indicated minimal to mild irritation potential for this compound inchem.org.

Based on available data, this compound is generally considered safe for use in cosmetic formulations at certain concentrations, with studies indicating a low risk of irritation and sensitization specialchem.combenchchem.com.

Advanced Analytical Techniques for Cetyl Lactate Research

Chromatographic Methods for Purity Assessment and Identification

Chromatography is a fundamental technique for separating mixtures into their individual components. For Cetyl lactate (B86563), various chromatographic methods are utilized to determine purity and identify by-products or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating non-volatile compounds. Since Cetyl lactate lacks a strong UV chromophore, Refractive Index (RI) detection is a suitable alternative to standard UV detection. lcms.cz The RI detector measures the difference in the refractive index between the mobile phase and the sample components, making it a universal detector for non-UV-active compounds. lcms.cz

In a typical application, a reversed-phase HPLC method can be developed. lcms.cz This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov For esters similar to this compound, isocratic elution with a solvent mixture such as acetonitrile (B52724) and water is often effective. lcms.cznih.gov The separation principle relies on the differential partitioning of this compound and any impurities between the stationary and mobile phases. Purer fractions of the compound will result in a single, sharp, and well-defined peak in the chromatogram. The presence of unreacted cetyl alcohol or lactic acid would appear as separate peaks with different retention times. nih.gov The limit of detection and quantification for lactate analysis in related compounds using HPLC has been reported as low as 0.26 μg/kg and 0.78 μg/kg, respectively. nih.gov

| Parameter | Typical Value/Condition | Source |

| Column | C18 (Reversed-Phase) | nih.gov |

| Mobile Phase | Acetonitrile/Water mixture | lcms.cznih.gov |

| Detection | Refractive Index (RI) | lcms.cz |

| Flow Rate | 1.0 - 1.3 mL/min | nih.gov |

| Purpose | Purity assessment, quantification | lcms.czkindai.ac.jp |

Gas Chromatography (GC) is a highly effective technique for analyzing volatile and semi-volatile compounds. This compound, being an ester, can be analyzed directly via GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) for enhanced identification capabilities. nih.govnih.gov GC is particularly useful for profiling impurities, such as residual starting materials like cetyl alcohol, or by-products from the synthesis process. nih.gov

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-1). nih.gov Separation is based on the compounds' boiling points and their interactions with the stationary phase. A validated GC-MS method for lactate and related metabolites demonstrated high sensitivity and specificity, with a limit of quantification for lactate reported at 0.01 mM. nih.govnih.gov This precision allows for accurate measurement of the primary compound and trace-level impurities. nih.gov

| Parameter | Typical Value/Condition | Source |

| Column | DB-1 or similar nonpolar capillary column | nih.gov |

| Carrier Gas | Helium (He) | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.govnih.gov |

| Purpose | Purity testing, impurity profiling | nih.govnih.gov |

| Key Impurities | Residual cetyl alcohol, lactic acid, catalysts | specialchem.com |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. nih.gov It is often used to monitor the progress of a reaction or to quickly check the purity of a sample. youtube.com The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). youtube.com

As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates based on their polarity and affinity for the stationary phase. khanacademy.org For this compound, a nonpolar solvent system would be used. After development, the spots can be visualized. Since this compound is not colored, visualization may require using a UV lamp (if the compound or impurities are UV-active) or staining with a chemical agent, such as a methyl red-bromophenol blue indicator, which can react with the acidic lactate moiety or other functional groups to produce colored spots. nih.govyoutube.com The retention factor (Rf value) for each spot can be calculated to aid in identification. youtube.com

| Parameter | Description | Source |

| Stationary Phase | Silica gel coated plate | khanacademy.org |

| Mobile Phase | Varies based on polarity; typically a mixture of nonpolar solvents | youtube.com |

| Visualization | UV light, chemical staining agents (e.g., indicator dyes) | nih.govyoutube.com |

| Analysis Type | Qualitative; reaction monitoring, purity check | youtube.com |

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which acts as a molecular fingerprint.

Infrared (IR) Spectroscopy is a definitive technique used for the positive identification of this compound by detecting its specific functional groups. jbcpm.com An IR spectrum is generated by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrations of specific chemical bonds within the molecule. chemguide.co.uk

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption peak around 1730-1740 cm⁻¹, which is characteristic of the ester carbonyl group. chemguide.co.uk

C-O Stretch: An absorption in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond of the ester. chemguide.co.uk

O-H Stretch: If unreacted lactic acid is present or if the lactate moiety has a free hydroxyl group, a broad trough may be observed in the range of 3230-3550 cm⁻¹. chemguide.co.uk

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching of C-H bonds in the long cetyl alkyl chain. chemguide.co.uk

The unique combination of these peaks in the spectrum serves as a "fingerprint," allowing for unambiguous confirmation of the compound's identity when compared to a reference spectrum. jbcpm.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Source |

| Ester Carbonyl (C=O) | 1730 - 1740 (Strong, sharp) | chemguide.co.uk |

| Alkyl C-H | ~2850 - 2960 | chemguide.co.uk |

| Ester C-O | 1000 - 1300 | chemguide.co.uk |

| Hydroxyl (O-H) | 3230 - 3550 (Broad, if present) | chemguide.co.uk |

Advanced Purity and Compliance Testing

Beyond identification and basic purity assessment, advanced testing is required to ensure this compound complies with regulatory standards for use in products like cosmetics. This involves testing for specific impurities that may arise from the raw materials or manufacturing process. specialchem.com The synthesis of this compound involves the esterification of cetyl alcohol and lactic acid, and the final product must be purified to remove unreacted starting materials and catalysts. specialchem.com

Compliance testing often focuses on quantifying contaminants that are regulated due to potential health concerns. This includes:

Heavy Metals: Testing for metals such as lead, arsenic, and mercury is standard for cosmetic ingredients.

Residual Reactants: Quantifying the levels of free cetyl alcohol and lactic acid is crucial to ensure the reaction has gone to completion and the product is adequately purified.

Catalyst Residues: If a catalyst is used in the esterification process, its absence in the final product must be verified.

These analyses require highly sensitive methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for heavy metals, to detect and quantify trace amounts of these substances, ensuring the final product is safe and meets the purity requirements set by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel. cosmeticsinfo.orgcir-safety.org

Heavy Metal Testing (e.g., Atomic Absorption Spectroscopy for Lead)

The purity of cosmetic ingredients like this compound is paramount, necessitating stringent testing for heavy metal contaminants. Lead (Pb) is a common target for such analysis due to its toxicity. Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for quantifying trace levels of metals like lead. scconline.orgmdpi.com The method's principle involves the mineralization of the organic sample, typically through wet acid digestion, to release the metal ions into a solution. scconline.orgcoleparmer.co.uk This solution is then atomized in the spectrophotometer, and the amount of light absorbed by the ground-state atoms at a specific wavelength is proportional to the concentration of the metal. mdpi.com

Graphite (B72142) Furnace AAS (GF-AAS) is an advanced variant that offers even higher sensitivity, with detection limits in the µg/L range, making it ideal for trace element determination in materials like this compound. mdpi.com The analysis involves a programmed heating cycle within the graphite tube to dry, pyrolyze (ash), and finally atomize the sample. mdpi.com The precision and accuracy of the method are validated using standard reference materials and by assessing parameters like the limit of detection (LOD), limit of quantification (LOQ), and recovery percentage. mdpi.com

Table 1: Example Parameters for Lead (Pb) Detection by Atomic Absorption Spectroscopy

| Parameter | Description | Example Value / Condition | Source |

|---|---|---|---|

| Instrumentation | The analytical instrument used for detection. | Atomic Absorption Spectrophotometer with Graphite Furnace (GF-AAS) | mdpi.com |

| Wavelength (λ) | The specific wavelength of light absorbed by the target metal. | 283.3 nm or 217.0 nm | coleparmer.co.ukresearchgate.net |

| Sample Preparation | Process to prepare the sample for analysis. | Wet acid digestion with reflux (e.g., using HNO₃) | scconline.orgmdpi.com |

| Calibration Range | The concentration range of standard solutions used to create the calibration curve. | 2.0 to 7.0 µg/L | mdpi.com |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.618 µg/L | mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively measured with acceptable precision. | 1.853 µg/L | mdpi.com |

| Recovery | The percentage of a known amount of analyte detected after the entire analytical procedure. | 94.8% to 106.5% | mdpi.com |

Residue-on-Ignition Analysis

Residue-on-Ignition (ROI), also known as the sulfated ash test, is a critical quality control analysis used to determine the total amount of inorganic impurities in an organic substance like this compound. nih.govnih.gov The principle of this gravimetric test is to incinerate a sample, completely burning off all organic material, leaving only the inorganic residue (ash). nih.govmusashino.com

Table 2: Generalized Steps for Residue-on-Ignition (Sulfated Ash) Test

| Step | Action | Purpose | Source |

|---|---|---|---|

| 1. Crucible Preparation | Heat a clean crucible in a muffle furnace to a constant weight (e.g., 700-800°C for 30-60 min), cool in a desiccator, and weigh precisely. | Ensures that only the residue from the sample is measured. | |

| 2. Sample Weighing | Place a specified amount of the substance (e.g., 1-2 g) into the tared crucible and weigh precisely. | To obtain an accurate initial mass for calculating the residue percentage. | |

| 3. Sulfation & Charring | Moisten the sample with sulfuric acid. Gently heat the crucible until the sample is thoroughly charred. | To convert inorganic impurities to stable sulfates and begin the decomposition of organic matter. | nih.gov |

| 4. Ignition | Ignite the crucible in a muffle furnace at a high temperature (e.g., 700-800°C) until the residue is free of carbon. | To completely combust all organic material, leaving only the inorganic ash. | |

| 5. Cooling & Weighing | Cool the crucible in a desiccator to room temperature and weigh it precisely. | To prevent the hydroscopic residue from absorbing atmospheric moisture, which would affect the final weight. | |

| 6. Calculation | Repeat the ignition, cooling, and weighing steps until a constant weight is achieved. Calculate the percentage of residue. | To ensure complete combustion and obtain an accurate, reproducible result. |

Assessing Compatibility in Complex Formulations

The performance of this compound as a cosmetic ingredient is highly dependent on its compatibility with other components in a formulation. Advanced analytical methods are employed to study its behavior in complex systems, such as hydroalcoholic solutions or emulsions, ensuring the final product is stable, effective, and aesthetically pleasing.

Phase Solubility Studies in Hydroalcoholic Systems

This compound is noted for being soluble in alcohols like ethanol (B145695) but insoluble in water. In many cosmetic formulations, such as toners or light serums, a hydroalcoholic system (a mixture of alcohol and water) is used as the vehicle. Therefore, understanding the solubility of this compound across different alcohol concentrations is crucial to prevent precipitation and maintain product clarity.

Phase solubility studies are conducted to determine these parameters. This involves preparing a series of solutions with varying ratios of ethanol and water (e.g., from 50% to 90% ethanol) and adding a fixed concentration of this compound. oiv.int The samples are then equilibrated and visually or instrumentally assessed for clarity, phase separation, or crystallization. Research indicates that this compound's solubility is significantly influenced by co-solvency effects, remaining clear and fully dissolved in ethanol concentrations of 70% or higher. oiv.int

Table 3: Illustrative Phase Solubility of this compound in Ethanol-Water Systems

| Ethanol Concentration (% v/v) | Observation | Interpretation | Source |

|---|---|---|---|

| 50% | Turbid / Phase Separation | Insoluble. Insufficient co-solvency effect from ethanol. | oiv.int |

| 60% | Slightly Turbid / Hazy | Partially soluble. Approaching the solubility threshold. | oiv.int |

| 70% | Clear | Soluble. Sufficient ethanol is present to act as a co-solvent. | oiv.int |

| 80% | Clear | Soluble. Well within the stable solubility range. | oiv.int |

| 90% | Clear | Soluble. High concentration of the primary solvent. | oiv.int |

Turbidimetry and Rheometry for Clarity and Viscosity

The clarity and viscosity of a formulation are key indicators of its stability and sensory profile. Turbidimetry and rheometry are the instrumental techniques used to quantify these properties.